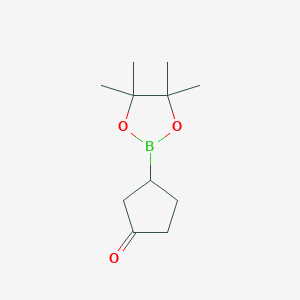

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone

Übersicht

Beschreibung

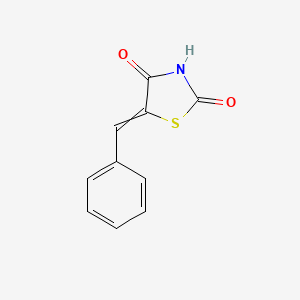

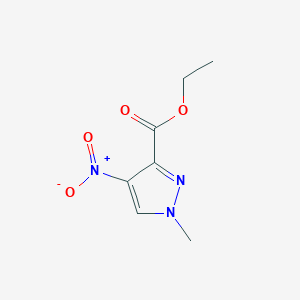

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone” is a chemical compound with the molecular formula C12H18BNO2 . It is related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is a compound used in various chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is a common reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Crystallography : Compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, are synthesized through substitution reactions. These compounds' structures are verified through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used for further molecular structure calculations, providing insight into their physicochemical properties (Huang et al., 2021).

Applications in Polymer Science

- Semiconducting Polymers : Boronated compounds, including those with tetramethyl-1,3,2-dioxaborolan-2-yl structures, are utilized in creating semiconducting polymers. These polymers demonstrate high performance due to their unique electronic properties, making them suitable for various technological applications (Kawashima et al., 2013).

Medicinal Chemistry and Drug Development

- Drug Precursors and Prochelators : Compounds like BSIH, which contain 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, are explored in medicinal chemistry as prochelators. These compounds release metal chelators under specific conditions, such as oxidative stress, which could be beneficial for treating diseases related to metal ion imbalance (Wang & Franz, 2018).

Catalysis and Organic Synthesis

- Catalysis and Synthesis : Tetramethyl-1,3,2-dioxaborolan-2-yl compounds are integral in catalysis, particularly in the Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing various complex organic molecules, indicating the significance of these compounds in synthetic organic chemistry (Rheault et al., 2009).

Material Science

- Fluorescence and Nanotechnology : Certain derivatives of tetramethyl-1,3,2-dioxaborolan-2-yl compounds contribute to the development of nanoparticles with enhanced fluorescence. These nanoparticles, used in material science and biotechnology, offer bright and tunable emission properties, useful in imaging and sensing applications (Fischer et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds are often used in the borylation of organic compounds .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process often occurs in the presence of a palladium catalyst .

Biochemical Pathways

It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in organic synthesis and medicinal chemistry .

Pharmacokinetics

The solubility of the compound in acetone suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with. Given its potential role in borylation reactions, it may facilitate the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature

Eigenschaften

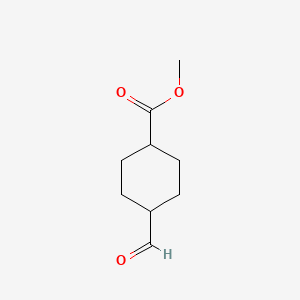

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLFXZQPFUVKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)